2-Fluorophenyl isothiocyanate
Overview
Description
2-Fluorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
2-Fluorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . Another method involves the use of primary amines and carbon disulfide in the presence of a base, followed by desulfurization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: It can add to double bonds in alkenes to form isothiocyanate adducts.
Common reagents used in these reactions include primary amines, alcohols, and alkenes. The major products formed from these reactions are thiourea derivatives, heterocyclic compounds, and isothiocyanate adducts.
Scientific Research Applications
2-Fluorophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity makes it useful for labeling and modifying biomolecules .
Comparison with Similar Compounds
2-Fluorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:
- 4-Fluorophenyl isothiocyanate
- 4-Chlorophenyl isothiocyanate
- 2-Bromophenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
What sets this compound apart is the position of the fluorine atom, which can influence its reactivity and the types of reactions it undergoes. The ortho position of the fluorine atom in this compound can lead to different steric and electronic effects compared to its para or meta counterparts.
Properties
IUPAC Name |
1-fluoro-2-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDRIUTLPDSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068153 | |
Record name | o-Fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-64-7 | |
Record name | 2-Fluorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38985-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Fluorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038985647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorophenyl isothiocyanate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129257 | |
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Record name | Benzene, 1-fluoro-2-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-fluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.289 | |
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Record name | 2-Fluorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW4HDJ46T | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 2-Fluorophenyl isothiocyanate undergoes to form heterocyclic compounds?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems like benzothiazoles. One prominent reaction involves its interaction with carbanions. For instance, [] describes the reaction of this compound with carbanions derived from alkoxy- and alkylsulfanylethenes. This reaction provides a convenient route to various compounds, including 2-propenethioamides, 1-methylsulfanyl-2-propen-1-imines, and importantly, benzothiazoles.
Q2: What makes this compound particularly useful in synthesizing substituted benzothiazoles?
A2: As demonstrated in [], this compound acts as a key starting material for synthesizing 2-substituted benzothiazoles. The fluorine atom at the 2-position of the phenyl ring plays a crucial role. Its presence allows for further modifications through nucleophilic aromatic substitution reactions, enabling the introduction of a variety of substituents at that position on the benzothiazole ring. This versatility makes this compound a valuable reagent in synthesizing diverse benzothiazole derivatives, which hold significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications.
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